
Acetic acid, (ethylseleno)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (ethylseleno)-, ethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound contains an ethylseleno group, which introduces selenium into its structure, making it unique compared to more common esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (ethylseleno)-, ethyl ester typically involves the esterification of acetic acid with an alcohol in the presence of an acid catalyst. The reaction can be represented as follows:
CH3COOH+CH3CH2OH→CH3COOCH2CH3+H2O
In this case, the alcohol used is ethyl alcohol, and the catalyst is usually concentrated sulfuric acid .
Industrial Production Methods
On an industrial scale, the production of esters like this compound involves similar esterification processes but with optimized conditions for higher yields. This includes the use of continuous reactors, higher temperatures, and efficient separation techniques to isolate the ester product .
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Esters can undergo hydrolysis in the presence of water and an acid or base catalyst. .
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Nucleophilic Substitution: Esters can participate in nucleophilic substitution reactions where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid like hydrochloric acid (HCl) and water.
Basic Hydrolysis: Uses a strong base like sodium hydroxide (NaOH).
Reduction: Involves reducing agents such as LiAlH4
Major Products
Hydrolysis: Produces acetic acid and ethyl alcohol.
Reduction: Yields ethyl alcohol.
Nucleophilic Substitution: Results in various substituted esters depending on the nucleophile used
Scientific Research Applications
Acetic acid, (ethylseleno)-, ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid, (ethylseleno)-, ethyl ester involves its interaction with biological molecules through the selenium atom. Selenium is known to play a role in antioxidant defense mechanisms by participating in the reduction of reactive oxygen species (ROS). The compound may also interact with enzymes and proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A common ester with a similar structure but without the selenium atom.
Methyl butyrate: Another ester with a different alkyl group but similar ester functionality.
Uniqueness
The presence of the ethylseleno group in acetic acid, (ethylseleno)-, ethyl ester makes it unique compared to other esters. Selenium imparts distinct chemical and biological properties, such as enhanced antioxidant activity and potential therapeutic benefits .
Conclusion
This compound is a unique ester with significant scientific research applications. Its synthesis, chemical reactions, and mechanism of action highlight its importance in various fields, including chemistry, biology, medicine, and industry. The presence of selenium distinguishes it from other esters, offering unique properties and potential benefits.
Properties
CAS No. |
80920-13-4 |
|---|---|
Molecular Formula |
C6H12O2Se |
Molecular Weight |
195.13 g/mol |
IUPAC Name |
ethyl 2-ethylselanylacetate |
InChI |
InChI=1S/C6H12O2Se/c1-3-8-6(7)5-9-4-2/h3-5H2,1-2H3 |
InChI Key |
VCVZXKWRCMGZCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C[Se]CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14432695.png)
![N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14432698.png)

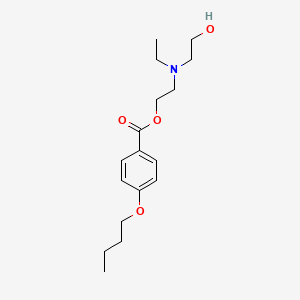
![3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14432715.png)

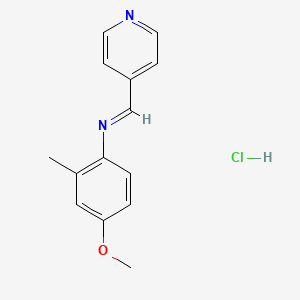

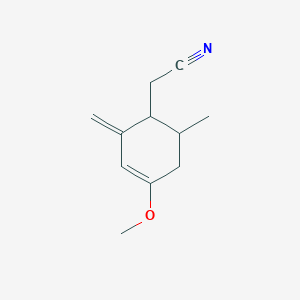
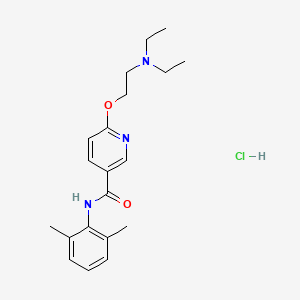

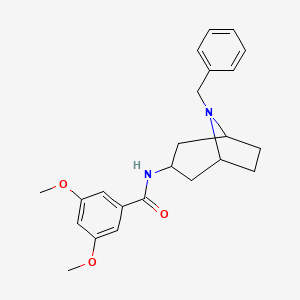
![3-[(E)-(Hydrazinylmethylidene)amino]benzamide](/img/structure/B14432778.png)
